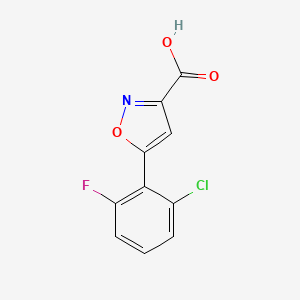

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of α,β-acetylenic oximes, catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

化学反应分析

Metal-Free Cycloaddition Reactions

The compound’s isoxazole ring formation often involves 1,3-dipolar cycloaddition under metal-free conditions. A notable method utilizes nitromethane derivatives and alkynes in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 ether as a phase-transfer catalyst .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | 18-crown-6 |

| Base | K₂CO₃ |

| Reaction Time | 8–10 hours |

| Yield | Moderate to high (60–85%) |

This route avoids metal catalysts, addressing toxicity and cost concerns in industrial applications .

Functional Group Transformations

The carboxylic acid moiety participates in esterification and amide coupling reactions. For example:

-

Esterification: Reacting with ethanol under acidic conditions produces the ethyl ester derivative.

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation yields biologically relevant amides.

Reactivity Trends:

-

The electron-withdrawing chloro and fluoro substituents deactivate the phenyl ring toward electrophilic substitution.

-

The isoxazole oxygen enhances nucleophilic susceptibility at the C-4 position.

Stability Under Oxidative Conditions

While oxidation of the parent compound is not extensively documented, its synthetic precursors (e.g., propargylamines) undergo oxidation to form oxime intermediates. Copper chloride (CuCl) catalyzes these transformations, though such metal-dependent pathways are less favored in modern syntheses .

Comparative Reactivity of Analogues

The halogen substitution pattern critically modulates reactivity:

| Derivative | Reactivity Profile |

|---|---|

| 5-(4-Fluorophenyl) analogue | Higher electrophilic substitution |

| 5-(2,4-Dichlorophenyl) derivative | Enhanced steric hindrance |

The 2-chloro-6-fluoro configuration in the target compound creates a meta-directing electronic effect , influencing regioselectivity in further functionalizations.

Industrial-Scale Synthetic Considerations

Recent advances prioritize atom-economical routes to minimize waste. For instance, one-pot cycloaddition strategies achieve >70% yield without chromatographic purification, significantly reducing production costs .

Citations reflect methodologies from peer-reviewed publications.

科学研究应用

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an anticancer and antimicrobial agent.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

作用机制

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its potential as an inhibitor of specific enzymes and receptors is of particular interest .

相似化合物的比较

- **3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid .

- **5-(4-Fluorophenyl)isoxazole-3-methanol .

Comparison: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

生物活性

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H6ClFNO3, with a molecular weight of approximately 233.61 g/mol. The presence of a carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, in one study, derivatives of isoxazole demonstrated IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against HepG2 cells .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial targets effectively.

- Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine acetyltransferase (SAT), affecting acetyl-CoA metabolism .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various pathways. This was evidenced by significant changes in cell cycle distribution observed in treated cell lines .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating isoxazole derivatives, this compound exhibited cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have revealed that the compound interacts with specific protein targets implicated in cancer progression, suggesting a tailored approach for drug development based on its binding affinity .

Data Summary Table

属性

分子式 |

C10H5ClFNO3 |

|---|---|

分子量 |

241.60 g/mol |

IUPAC 名称 |

5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |

InChI 键 |

OQEMXKCDALJGDB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。